molecular formula C22H20N4O2 B2535633 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide CAS No. 1207055-69-3

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide

Cat. No.: B2535633
CAS No.: 1207055-69-3
M. Wt: 372.428
InChI Key: YLKXQRLBOFPFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide is a novel chemical compound of significant interest in medicinal chemistry and drug discovery. This hybrid molecule incorporates two privileged scaffolds: the 1,2,3,4-tetrahydroisoquinoline and the quinoxaline. The tetrahydroisoquinoline core is found in compounds with a range of biological activities. For instance, structurally similar (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been identified as potent peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists with additional protein-tyrosine phosphatase 1B (PTP-1B) inhibitory activity, showing promising results as anti-diabetic agents . Concurrently, the quinoxaline-2-carboxamide moiety has been extensively investigated for its antimycobacterial properties. Molecular modeling studies on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives suggest they bind to the Mycobacterium tuberculosis DNA gyrase target, similar to the antibiotic novobiocin, highlighting their potential as a scaffold for developing new anti-tuberculosis drugs . The strategic fusion of these two pharmacophores in a single molecule creates a versatile chemical tool for researchers to explore new therapeutic avenues, particularly in areas such as metabolic disease, infectious disease, and oncology. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21(20-12-23-18-3-1-2-4-19(18)25-20)24-17-8-7-14-9-10-26(13-16(14)11-17)22(28)15-5-6-15/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKXQRLBOFPFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide involves a multi-step process:

  • Formation of Cyclopropanecarbonyl Intermediate: : Cyclopropane is reacted with a suitable reagent (e.g., chloroform and sodium hydroxide) to form cyclopropanecarbonyl chloride.

  • Coupling with Tetrahydroisoquinoline: : The intermediate cyclopropanecarbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline under basic conditions to form the cyclopropanecarbonyl-tetrahydroisoquinoline intermediate.

  • Formation of Quinoxaline Carboxamide: : The cyclopropanecarbonyl-tetrahydroisoquinoline intermediate is coupled with quinoxaline-2-carboxylic acid using coupling reagents like carbodiimides (e.g., EDC or DCC) to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimization of reaction conditions to enhance yield and purity. This may include:

  • Use of continuous flow reactors for efficient mixing and temperature control.

  • Employing high-throughput screening techniques to identify optimal catalysts and reagents.

  • Implementing purification methods such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions might include:

  • Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.

  • Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in alcohol.

  • Substitution: Alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions will vary based on the reaction conditions and reagents used. For example:

  • Oxidation might yield carboxylic acids or ketones.

  • Reduction might yield alcohols or amines.

  • Substitution reactions might yield new derivatives with modified functional groups.

Scientific Research Applications

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide finds applications in diverse scientific research areas:

  • Chemistry: : As a building block for synthesizing novel compounds.

  • Biology: : Potential use in biochemical assays or as a molecular probe.

  • Medicine: : Exploring its pharmacological properties and potential therapeutic applications.

  • Industry: : Use in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide exerts its effects likely involves interactions with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or proteins that play a role in biological processes.

  • Pathways Involved: : Signal transduction pathways, metabolic pathways, or regulatory networks affected by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The compound’s tetrahydroisoquinoline core differentiates it from other heterocyclic systems. Below is a structural and functional comparison with analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number Source
Target Compound Tetrahydroisoquinoline Cyclopropanecarbonyl, Quinoxaline-2-carboxamide 372.4 1207055-69-3
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide Tetrahydroisoquinoline Cyclopropanecarbonyl, 5-Phenylisoxazole-3-carboxamide 387.4 1206989-81-2
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-...acetamide Tetrahydroisoquinoline Benzyl, Piperidine-ethoxy, Methoxy ~550–600 (estimated) Not provided
N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide Piperazine-linked quinoline Chloroquinoline, Difluorocyclohexane 526.0 Not provided
Key Observations:

Core Flexibility: The target compound’s tetrahydroisoquinoline core is shared with analogs in and , but differs from piperazine-quinoline hybrids () or pyrimidine-thiophene systems ().

Substituent Impact: The quinoxaline-2-carboxamide in the target compound is electron-deficient, favoring π-π stacking interactions, whereas the 5-phenylisoxazole-3-carboxamide () offers a hydrogen-bond acceptor via the isoxazole oxygen .

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C24H22N2O
  • Molecular Weight: 358.44 g/mol
  • IUPAC Name: this compound

Structural Representation:
The compound features a complex structure that includes a tetrahydroisoquinoline moiety linked to a quinoxaline ring via a cyclopropanecarbonyl group. This unique arrangement is thought to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems and may exhibit anxiolytic or neuroprotective effects.

Pharmacological Evaluation

Recent studies have evaluated the pharmacological properties of analogous compounds in the quinoxaline family. For instance, derivatives have been tested for their anxiolytic effects using various behavioral assays:

CompoundAnxiolytic ActivityBehavioral Assay Used
2bHighElevated Plus Maze
2cModerateOpen Field
4bLowLight-Dark Box

In these studies, compound 2b demonstrated significant anxiolytic effects comparable to diazepam, suggesting that structural modifications can enhance therapeutic potential .

Case Studies

  • Study on Quinoxaline Derivatives:
    A study published in PubMed focused on the synthesis and evaluation of novel quinoxaline derivatives. Among these, certain compounds exhibited promising anxiolytic properties confirmed through in vivo tests . The pharmacophore modeling indicated that specific structural features were crucial for their activity.
  • Tetrahydroisoquinoline as a KEAP1 Binder:
    Another research highlighted the role of tetrahydroisoquinoline compounds as KEAP1 binders. This mechanism is significant as it relates to oxidative stress and neuroprotection, suggesting that this compound may influence cellular responses to stress .

Toxicological Profile

The safety profile of this compound is essential for its therapeutic application. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates low toxicity levels in vivo for related compounds. Such assessments are critical in determining the viability of this compound for further preclinical studies .

Q & A

Q. How can researchers integrate multi-omics data to elucidate the compound’s mode of action?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated cells to identify OX1R downstream pathways (e.g., MAPK/ERK).
  • Proteomics : SILAC labeling to quantify changes in OX1R-associated proteins.
  • Network analysis : Use STRING or Cytoscape to map interactomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.